2-(2-(Diphenylphosphino)ethyl)pyridine

Catalog No.
S1534705
CAS No.
10150-27-3
M.F
C19H18NP
M. Wt
291.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(Diphenylphosphino)ethyl)pyridine

CAS Number

10150-27-3

Product Name

2-(2-(Diphenylphosphino)ethyl)pyridine

IUPAC Name

diphenyl(2-pyridin-2-ylethyl)phosphane

Molecular Formula

C19H18NP

Molecular Weight

291.3 g/mol

InChI

InChI=1S/C19H18NP/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-14-17-9-7-8-15-20-17/h1-13,15H,14,16H2

InChI Key

ARSGXAZDYSTSKI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)P(CCC2=CC=CC=N2)C3=CC=CC=C3

2-(2-(Diphenylphosphino)ethyl)pyridine, with the chemical formula C₁₉H₁₈NP and CAS number 10150-27-3, is a phosphine-containing compound characterized by the presence of a pyridine ring. This compound features a diphenylphosphino group attached to an ethyl chain, which in turn is linked to a pyridine moiety. It has a molecular weight of 291.33 g/mol and is known for its utility in coordination chemistry and catalysis due to the presence of the phosphorus atom, which can form stable complexes with transition metals .

In cross-coupling reactions, XPhos coordinates with the palladium catalyst, forming a complex that activates the organic halides or pseudohalides. The chelating nature of XPhos helps stabilize the complex and influences the reaction pathway by directing the orientation of the reactants around the metal center []. The steric bulk of XPhos can also influence the regioselectivity of the reaction, favoring certain product formations [].

Catalyst for Cross-coupling Reactions

Dppe acts as a ligand for transition metal catalysts in numerous cross-coupling reactions, forming strong bonds between two different carbon atoms. These reactions are crucial for constructing complex organic molecules with desired functionalities. Some of the prominent cross-coupling reactions dppe facilitates include:

  • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between an aryl or vinyl halide and an amine.
  • Suzuki-Miyaura coupling: This reaction creates carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, aryl, or vinyl halide.
  • Stille coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl trialkyltin compound and an alkyl, aryl, or vinyl halide.
  • Sonogashira coupling: This reaction creates carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound and an alkyl, aryl, or vinyl halide.
  • Heck reaction: This reaction creates carbon-carbon bonds between an alkene and an aryl or vinyl halide.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl silane and an alkyl, aryl, or vinyl halide.

The effectiveness of dppe as a ligand arises from its ability to form stable complexes with various transition metals, such as palladium, nickel, and copper. These complexes activate the participating molecules in the cross-coupling reactions, leading to efficient bond formation.

Other Research Applications

Beyond its primary role in cross-coupling reactions, dppe finds applications in other areas of scientific research:

  • Hydrogenation: Dppe can act as a ligand for catalysts used in the hydrogenation of alkenes and alkynes, converting them into saturated hydrocarbons.
  • Hydroformylation: Dppe can be used as a ligand in hydroformylation reactions, which introduce an aldehyde group to an alkene.
  • Material Science: Dppe finds use in the synthesis of certain polymers and coordination complexes with potential applications in catalysis and material science.
, particularly in the formation of metal-ligand complexes. It acts as a bidentate ligand, coordinating through both the nitrogen of the pyridine and the phosphorus atom. Notably, it has been utilized in: